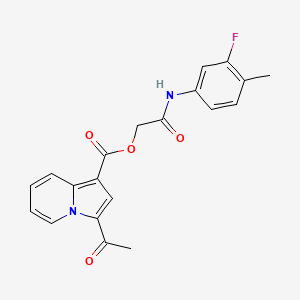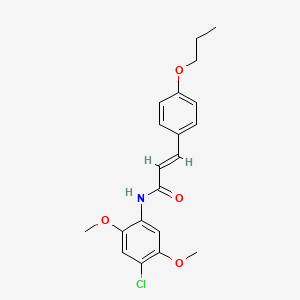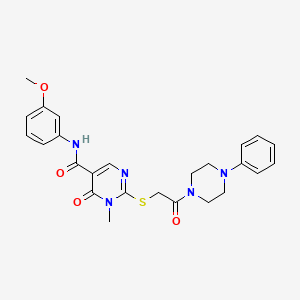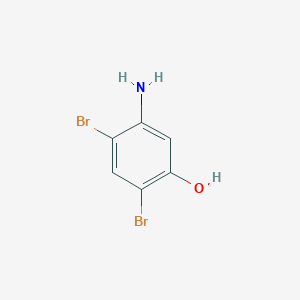
Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate, also known as CF3, is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has been found to have potential applications in various fields, including medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate is not fully understood. However, it is believed that this compound exerts its effects by inhibiting certain enzymes and proteins in the body. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In medicine, this compound has been found to reduce inflammation and pain in animal models of arthritis. This compound has also been found to inhibit the growth of cancer cells in vitro and in animal models of cancer. In agriculture, this compound has been found to have herbicidal properties and can be used as a pesticide to control weeds. This compound has also been found to have potential applications in the development of new materials, such as polymers and coatings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate has several advantages for use in lab experiments. It is easy to synthesize using various methods and has high yields and purity. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for use in lab experiments. It is a toxic compound and should be handled with care. This compound is also expensive to synthesize, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate. In medicine, further studies are needed to determine the efficacy and safety of this compound as a treatment for inflammatory diseases and cancer. In agriculture, further studies are needed to determine the effectiveness and environmental impact of this compound as a pesticide. In material science, further studies are needed to determine the potential applications of this compound in the development of new materials, such as polymers and coatings. Overall, this compound is a promising compound that has potential applications in various fields of scientific research.
Métodos De Síntesis
Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate can be synthesized using various methods, including the Heck reaction, Suzuki reaction, and Sonogashira reaction. The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst. The Suzuki reaction involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst. The Sonogashira reaction involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst. These methods have been used to synthesize this compound with high yields and purity.
Aplicaciones Científicas De Investigación
Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate has potential applications in various fields of scientific research. In medicine, this compound has been found to have anti-inflammatory and anti-cancer properties. In agriculture, this compound has been found to have herbicidal properties and can be used as a pesticide. In material science, this compound has been found to have potential applications in the development of new materials, such as polymers and coatings.
Propiedades
IUPAC Name |
methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2-6H,1H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGRVPULGVALNH-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

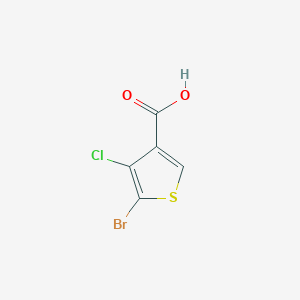
![N-(4-acetamidophenyl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2790002.png)
![Methyl 2-amino-2-[3-(3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2790006.png)
![(4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2790007.png)
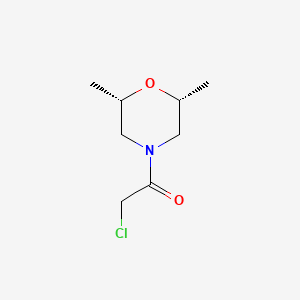
![3-(4-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2790011.png)
![5-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2790013.png)

